1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide
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Overview
Description
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound It is characterized by a pyridinium core substituted with a methyl group at the nitrogen atom and a 3-phenylprop-2-en-1-ylsulfanyl group at the 2-position The bromide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Preparation of 2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: This intermediate can be synthesized by reacting 2-chloropyridine with 3-phenylprop-2-en-1-thiol in the presence of a base such as potassium carbonate.
Quaternization: The intermediate is then quaternized by reacting it with methyl bromide in an aprotic solvent like acetonitrile under reflux conditions. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to its antimicrobial effects. The molecular targets include membrane phospholipids and ion channel proteins.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks the quaternary ammonium group.
2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks both the methyl group and the quaternary ammonium group.
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is unique due to its specific combination of a quaternary ammonium group, a pyridinium core, and a 3-phenylprop-2-en-1-ylsulfanyl substituent. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Properties
CAS No. |
77148-77-7 |
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Molecular Formula |
C15H16BrNS |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-methyl-2-(3-phenylprop-2-enylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H16NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
FMUSDEGGQBQWID-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC=CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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